3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine
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Overview
Description
3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected through a single nitrogen atom, with three methyl groups attached to the pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine typically involves the condensation of appropriate pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with hydrazine hydrate under reflux conditions, followed by cyclization to form the bipyrazole core. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for amino group substitution.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, showing efficacy against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit biological activity. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine.
1,3’-Bipyrazole: A structurally similar compound with different substitution patterns.
4-Amino-3,5-dimethylpyrazole: Another related compound with potential biological activities.
Uniqueness: 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine is unique due to its specific substitution pattern and the presence of three methyl groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1H-pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-5-4-6(2)14(13-5)9-8(10)7(3)11-12-9/h4H,10H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABFKDQSDWJYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=C2N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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